2,2-Dimethylbutane-1-thiol
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Overview
Description
2,2-Dimethylbutane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. The compound has a molecular formula of C6H14S and is characterized by the presence of a thiol group (-SH) attached to a highly branched carbon chain. This compound is known for its strong and often unpleasant odor, which is typical of thiols.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). This reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion from the alkyl halide to form the thiol. Another method involves the use of thiourea as the nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods
Industrial production of this compound often involves the isomerization of n-pentane in the presence of a catalyst containing combinations of palladium, platinum, rhodium, and rhenium on a matrix of zeolite, alumina, or silicon dioxide. The reaction conditions, including temperature and choice of catalyst, are carefully controlled to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents such as bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), iodine (I2)
Reducing Agents: Zinc and acid
Nucleophiles: Hydrosulfide anion (HS-), thiourea
Major Products Formed
Disulfides: Formed from the oxidation of thiols
Substituted Thiols: Formed from nucleophilic substitution reactions
Scientific Research Applications
2,2-Dimethylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 2,2-Dimethylbutane-1-thiol involves its ability to participate in nucleophilic substitution reactions. The thiol group (-SH) acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing ones. The thiol-disulfide interconversion is a key part of numerous biological processes, including the formation of disulfide bridges in proteins, which help define their three-dimensional structure .
Comparison with Similar Compounds
2,2-Dimethylbutane-1-thiol can be compared with other similar thiols and alkanes:
Neopentane: Another highly branched alkane, but without the thiol group.
2,3-Dimethylbutane: Similar structure but with different branching and no thiol group.
2,2,4-Trimethylpentane: A more complex branched alkane.
2,3,3-Trimethylpentane: Another branched alkane with a different structure.
The uniqueness of this compound lies in its combination of a highly branched carbon chain and the presence of a thiol group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H14S |
---|---|
Molecular Weight |
118.24 g/mol |
IUPAC Name |
2,2-dimethylbutane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3 |
InChI Key |
KXHDKJHGTGLRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CS |
Origin of Product |
United States |
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